2-amino-4-(4H-1,2,4-triazol-4-yl)phenol dihydrobromide
Description
Properties
IUPAC Name |
2-amino-4-(1,2,4-triazol-4-yl)phenol;dihydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O.2BrH/c9-7-3-6(1-2-8(7)13)12-4-10-11-5-12;;/h1-5,13H,9H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQXFLGPRKIEVJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=NN=C2)N)O.Br.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Br2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(4H-1,2,4-triazol-4-yl)phenol dihydrobromide typically involves the reaction of 4-amino-5-mercapto-4H-1,2,4-triazole-3-yl)phenol with appropriate reagents under controlled conditions. One common method involves the condensation of 4-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)phenol with salicylaldehyde derivatives . The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, and may include additional steps such as purification by chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(4H-1,2,4-triazol-4-yl)phenol dihydrobromide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2-amino-4-(4H-1,2,4-triazol-4-yl)phenol dihydrobromide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent.
Materials Science: It is used in the synthesis of coordination polymers with luminescent properties for detecting antibiotics and pesticides.
Coordination Chemistry:
Mechanism of Action
The mechanism by which 2-amino-4-(4H-1,2,4-triazol-4-yl)phenol dihydrobromide exerts its effects involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit the growth of microbial cells by interfering with their metabolic pathways. In coordination chemistry, it acts as a ligand, coordinating with metal ions to form stable complexes with unique properties .
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Triazole Derivatives
Key Observations :
- Electron-Withdrawing vs. In contrast, derivatives like 4-[(2-chloro-4-hydroxybenzyl)triazolyl]benzonitrile () feature electron-withdrawing cyanophenyl groups, which may reduce solubility but increase stability.
- Halogen Substitution: Bromophenyl () and chlorobenzyl () substituents introduce steric bulk and alter lipophilicity compared to the target’s smaller amino-phenol group.
- Salt Forms : The dihydrobromide salt improves solubility in polar solvents, unlike neutral analogs (e.g., Schiff base in ).
Critical Analysis :
- The target compound’s synthesis is inferred from analogous hydrobromide salt preparations (), where HBr treatment of the parent phenol yields the dihydrobromide.
- Fluconazole derivatives () achieve higher yields due to optimized Pd/C-catalyzed reactions, whereas Schiff bases () suffer from lower yields due to reversible imine formation.
Physicochemical Properties
Table 3: Comparative Physicochemical Data
Biological Activity
2-amino-4-(4H-1,2,4-triazol-4-yl)phenol dihydrobromide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C8H8N4O·2HBr. The compound features a triazole ring, which is known for its diverse biological activities. Its structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C8H8N4O·2HBr |
| SMILES | C1=CC(=C(C=C1N2C=NN=C2)N)O |
| InChI | InChI=1S/C8H8N4O/c9-7-3-6(1-2-8(7)13)12-4-10-11-5-12/h1-5,13H,9H2 |
Antimicrobial Activity
The triazole moiety in the compound has been linked to significant antimicrobial properties. Research indicates that derivatives of 1,2,4-triazoles exhibit potent activity against various bacterial strains. For instance, studies have shown that certain triazole derivatives demonstrate antibacterial effects comparable to or exceeding those of traditional antibiotics like ampicillin .
Anticancer Properties
Compounds containing the triazole ring have also been investigated for their anticancer potential. A study highlighted the synthesis of 3-amino-1,2,4-triazole derivatives that exhibited considerable cytotoxicity against cancer cell lines . The mechanism often involves the inhibition of cancer cell proliferation and migration, making these compounds promising candidates for further development in cancer therapy.
Structure-Activity Relationship (SAR)
The SAR studies of triazole derivatives suggest that modifications to the phenolic and triazole components can enhance biological activity. For example, the introduction of electron-donating groups on the phenolic ring has been associated with increased potency against microbial and cancerous cells. This highlights the importance of molecular design in optimizing therapeutic efficacy .
Study 1: Antimicrobial Efficacy
In a comparative study, several triazole derivatives were synthesized and tested against both drug-sensitive and drug-resistant strains of bacteria. The results indicated that specific modifications to the triazole structure significantly enhanced antibacterial activity. For example, compounds with halogen substitutions showed improved efficacy against Staphylococcus aureus and Bacillus subtilis.
Study 2: Anticancer Activity
A recent investigation into 3-amino-1,2,4-triazole derivatives demonstrated their potential as anticancer agents. Among the synthesized compounds, one derivative exhibited selective cytotoxicity towards cancer cells while sparing normal cells . This selectivity is crucial for reducing side effects in cancer treatment.
Q & A
Basic: What are the optimal synthetic routes for preparing 2-amino-4-(4H-1,2,4-triazol-4-yl)phenol dihydrobromide, and how can reaction conditions be standardized?
Answer:
The synthesis of triazole derivatives often involves refluxing precursors in polar aprotic solvents (e.g., DMSO) under controlled conditions. For example, hydrazide intermediates can be cyclized via 18-hour reflux in DMSO, followed by ice-water quenching and crystallization (65% yield) . Schiff base formation with aldehydes typically requires absolute ethanol, glacial acetic acid (as a catalyst), and 4-hour reflux, with solvent removal under reduced pressure . Standardizing reaction parameters (temperature, solvent ratios, and purification via silica gel chromatography with ethyl acetate/hexane gradients) improves reproducibility .
Basic: What spectroscopic and analytical techniques are critical for characterizing this compound’s purity and structure?
Answer:
Key techniques include:
- NMR : - and -NMR to confirm proton environments and carbon frameworks, particularly for distinguishing tautomeric forms of the triazole ring .
- IR : Identification of functional groups (e.g., phenolic -OH at ~3200–3500 cm, triazole C=N at ~1600 cm) .
- Elemental analysis : Validates stoichiometry, especially for metal complexes (e.g., Ag(I), Ni(II)) derived from triazole ligands .
Advanced: How can X-ray crystallography resolve ambiguities in the compound’s tautomeric state and salt conformation?
Answer:
High-resolution X-ray diffraction data refined via SHELXL (v.2018+) can determine bond lengths and angles, distinguishing between 1,2,4-triazole tautomers . For dihydrobromide salts, hydrogen-bonding networks (e.g., N–H···Br interactions) are mapped using ORTEP-3 for 3D visualization . Challenges include resolving disorder in bromide counterions; iterative refinement with WinGX suites improves thermal ellipsoid modeling .
Advanced: What methodologies are used to evaluate its biological activity, such as antiproliferative effects?
Answer:
- In vitro assays : MTT-based cytotoxicity screening against cancer cell lines (e.g., HeLa, MCF-7), with IC calculations .
- Tubulin targeting : Competitive binding assays using colchicine-site probes, analyzed via fluorescence polarization .
- Impurity profiling : HPLC-MS identifies byproducts like structural isomers (e.g., triazole positional isomers) that may affect bioactivity .
Advanced: How can isosteric modifications of the triazole ring influence pharmacological properties?
Answer:
Replacing 4H-1,2,4-triazole with 1H-1,2,3-triazole alters electron density and hydrogen-bonding capacity. For example, substituting the triazole in isophthalic acid derivatives reduces steric hindrance, enhancing solubility while retaining bioactivity. Computational docking (e.g., AutoDock Vina) predicts binding affinity changes to targets like HDAC enzymes .
Advanced: What strategies mitigate contradictions in reported bioactivity data across studies?
Answer:
- Standardized protocols : Uniform cell culture conditions (e.g., serum concentration, passage number) to minimize variability .
- Batch consistency : Elemental analysis and -NMR ensure compound integrity across synthetic batches .
- Meta-analysis : Cross-referencing crystallographic data (CCDC entries) with bioactivity datasets to correlate structural features (e.g., planarity of the triazole-phenol system) with activity trends .
Advanced: How are metal complexes of this compound synthesized, and what advantages do they offer in drug delivery?
Answer:
- Synthesis : Schiff base ligands (e.g., 4-(((3-mercapto-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenol) are sonicated with AgNO, NiCl, or Pd(OAc) to form nanoparticles. Characterization via AFM/SEM confirms sizes <100 nm .
- Advantages : Enhanced cellular uptake (via nanoparticle endocytosis) and controlled release in acidic tumor microenvironments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
